Product packaging for 2-Ethyl-3,5-dinitroaniline(Cat. No.:CAS No. 741250-63-5)

2-Ethyl-3,5-dinitroaniline

Cat. No.: B13967973
CAS No.: 741250-63-5
M. Wt: 211.17 g/mol
InChI Key: BGNDEPVCCNWEMM-UHFFFAOYSA-N
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Description

Historical Context of Dinitroaniline Research

The exploration of dinitroaniline compounds began with investigations into dyes and their chemical intermediates. frontiersin.orgnih.gov A pivotal moment in the history of dinitroaniline research was the discovery of their herbicidal properties. In 1960, the first substituted 2,6-dinitroanilines were reported as effective herbicides. cambridge.org This led to the commercialization of trifluralin (B1683247) in the 1960s in the United States, initially for weed control in soybean fields. frontiersin.orgnih.gov The success of trifluralin spurred further research, leading to the development of at least 14 different 2,6-dinitroaniline (B188716) herbicides. cambridge.org These herbicides, including prominent examples like pendimethalin (B1679228) and ethalfluralin (B166120), are primarily used as pre-emergence agents to control grasses and some broadleaf weeds. frontiersin.orgnih.govnih.gov

Beyond their agricultural applications, dinitroanilines were also utilized as high explosives during World War I by Germany, due to their ready synthesis from available raw materials. wikipedia.org More recent research has also explored the potential antimicrobial and therapeutic applications of dinitroaniline derivatives. wikipedia.orgnih.govasm.org

Structural and Isomeric Diversity within Dinitroaniline Compounds

The basic structure of dinitroaniline consists of a benzene (B151609) ring with one amino (-NH2) group and two nitro (-NO2) groups. The relative positions of these substituents on the ring give rise to six possible isomers: 2,3-dinitroaniline, 2,4-dinitroaniline (B165453), 2,5-dinitroaniline, 2,6-dinitroaniline, 3,4-dinitroaniline, and 3,5-dinitroaniline (B184610). wikipedia.org

The herbicidal activity of dinitroanilines is predominantly associated with 2,6-dinitroaniline derivatives. wikipedia.org These compounds typically feature further substitutions on the amino group and at the 4-position of the benzene ring. For instance, trifluralin is α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine. frontiersin.orgnih.gov The nature and position of these substituents significantly influence the compound's physical properties, such as solubility and volatility, as well as its biological activity. nih.gov

The isomeric diversity also impacts the chemical reactivity of these compounds. For example, the proximity of the nitro groups in 2,3- and 3,4-dinitroanilines results in distinct reactivity patterns compared to other isomers. The arrangement of substituents also affects intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn influences the crystal structure and physical properties of the compounds. acs.org

Overview of Key Academic Research Areas Pertaining to Dinitroaniline Derivatives

Academic research on dinitroaniline derivatives is multifaceted, with several key areas of investigation:

Herbicidal Mechanism of Action: A primary focus of research has been to elucidate the mode of action of dinitroaniline herbicides. It is now well-established that these compounds act as microtubule inhibitors. frontiersin.orgnih.govnih.gov They bind to tubulin, the protein subunit of microtubules, preventing their polymerization and thereby disrupting cell division (mitosis) in plants. cambridge.orgnih.govoup.com This leads to the characteristic swelling of root tips and inhibition of root and shoot growth. cambridge.orgoup.com

Herbicide Resistance: The development of resistance in weeds to dinitroaniline herbicides is a significant area of study. Research has identified that target-site resistance can arise from point mutations in the α-tubulin genes of weeds, reducing the binding affinity of the herbicide. frontiersin.orgresearchgate.net Non-target-site resistance mechanisms, such as enhanced herbicide metabolism, have also been reported. researchgate.net

Environmental Fate and Degradation: The persistence of dinitroaniline herbicides in the soil and their potential environmental impact are crucial research topics. Studies have shown that microbial degradation is the primary breakdown pathway, though their persistence can sometimes lead to restrictions on crop rotation. frontiersin.orgnih.gov Factors influencing their degradation, such as soil type, moisture, and microbial activity, are actively investigated.

Synthesis of Novel Derivatives: Researchers are continuously synthesizing new dinitroaniline derivatives with the aim of improving their efficacy, selectivity, and environmental profile. nih.govchemicalbook.com This includes modifying the substituents on the aniline (B41778) ring and the amino group to enhance biological activity or alter physical properties like water solubility. nih.gov

Therapeutic Applications: There is growing interest in the potential medical applications of dinitroaniline compounds. Research has shown that some dinitroanilines exhibit activity against various protozoan parasites, including Toxoplasma gondii, Leishmania, and Cryptosporidium parvum. nih.govasm.orgwustl.edu Their mechanism of action in these organisms is also the disruption of microtubule function. wustl.edu Furthermore, some derivatives have been investigated for their potential as antitumor agents. chemicalbook.com

Interactive Data Table for 2-Ethyl-3,5-dinitroaniline

PropertyValue
Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS Number 3846-50-2
Appearance Yellow crystalline solid
Melting Point 110-114 °C
IUPAC Name N-ethyl-2,4-dinitroaniline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O4 B13967973 2-Ethyl-3,5-dinitroaniline CAS No. 741250-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

741250-63-5

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-ethyl-3,5-dinitroaniline

InChI

InChI=1S/C8H9N3O4/c1-2-6-7(9)3-5(10(12)13)4-8(6)11(14)15/h3-4H,2,9H2,1H3

InChI Key

BGNDEPVCCNWEMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Dinitroaniline Compounds

Electrophilic and Nucleophilic Reactions of the Dinitroaniline Core

The electron-poor nature of the dinitroaniline ring system significantly dictates its reaction pathways, generally hindering electrophilic attack while facilitating nucleophilic substitution.

Direct electrophilic aromatic substitution on dinitroaniline compounds is challenging. byjus.com The two nitro groups strongly deactivate the ring towards attack by electrophiles. byjus.com Reactions like nitration, if forced, would require harsh conditions. For instance, the nitration of aniline (B41778) itself can lead to oxidative decomposition and the formation of tarry by-products, a problem that is compounded in dinitroanilines. byjus.comlibretexts.org To achieve further substitution, protection of the amino group via acetylation is often required to modulate its activating effect and prevent oxidation. byjus.comlibretexts.orgwikipedia.org However, even with a protected amino group, the deactivating effect of the existing nitro groups makes subsequent electrophilic substitution difficult. Friedel-Crafts reactions are generally not feasible with anilines as the amino group complexes with the Lewis acid catalyst, adding a positive charge to the nitrogen and further deactivating the ring. libretexts.org

Conversely, the high degree of electron deficiency makes the dinitroaniline core susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This class of reaction is favored when strong electron-withdrawing groups, such as nitro groups, are present on the aromatic ring. wikipedia.org

The primary mechanism for nucleophilic aromatic substitution on dinitroaniline compounds is the SNAr or addition-elimination mechanism. nih.gov This process is distinct from SN1 and SN2 reactions. It does not proceed via an SN2 pathway due to the steric hindrance of the benzene (B151609) ring, and the SN1 pathway, which would involve the formation of a highly unstable aryl cation, is also unfavorable. nih.gov

The SNAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the ortho and para nitro groups, which provides significant stabilization. wikipedia.org

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

Studies on various dinitroaniline derivatives have confirmed the formation of these Meisenheimer intermediates. For example, the reaction of N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline with hydroxide (B78521) ions leads to the formation of such anionic σ-complexes. Current time information in Bangalore, IN.

Regioselectivity in nucleophilic aromatic substitution reactions of dinitroanilines is governed by the positions of the nitro groups and the nature of the nucleophile. The nitro groups activate the ortho and para positions relative to themselves for nucleophilic attack.

In a study of dinitroaniline herbicides like trifluralin (B1683247) and benefin, the reaction with hydroxide (OD⁻) showed a kinetic preference for nucleophilic attack at the C-3 position, but the final thermodynamic products resulted from substitution at the C-1 position (SNAr displacement). Current time information in Bangalore, IN.stackexchange.com This highlights a sequence where the kinetically favored adduct forms first, followed by rearrangement or further reaction to yield the more stable thermodynamic product. Current time information in Bangalore, IN.stackexchange.com

Stereoelectronic effects also play a crucial role. The ability of the amino group's lone pair of electrons to interact with the π-system of the ring can influence reactivity. Current time information in Bangalore, IN. In some dinitroanilines, bulky alkyl chains on the amino group can prevent the nitrogen lone pair from aligning with the ring's π-system, which hinders its ability to donate electron density to the already electron-deficient ring carbons. Current time information in Bangalore, IN.

Reduction Reactions of Nitro Groups in Dinitroanilines

The nitro groups of dinitroanilines are readily reduced to amino groups using various reducing agents. The reduction can be either partial, converting one nitro group to an amine, or complete, converting both nitro groups to produce diaminobenzene derivatives.

Selective reduction of one nitro group in the presence of another is a key transformation, yielding amino-dinitroaniline intermediates. The choice of reducing agent and reaction conditions determines the selectivity.

Sulfide (B99878) Reagents (Zinin Reduction): This classic method often uses sodium or ammonium (B1175870) sulfide. stackexchange.comoup.com In substituted dinitrobenzenes, this method tends to preferentially reduce the least sterically hindered nitro group. stackexchange.com For dinitroanilines, the nitro group ortho to the amino group is often preferentially reduced. stackexchange.comoup.com For example, N-ethyl-2,4-dinitroaniline undergoes reduction of the ortho nitro group. stackexchange.com

Catalytic Hydrogenation: This is a common and effective method. Selectivity can be achieved by carefully choosing the catalyst, solvent, and conditions. Catalytic hydrogenation of 2,4-dinitroanilines over a platinum-on-carbon catalyst in an acidic medium has been shown to preferentially reduce the 4-nitro group. tandfonline.com A combination of a noble metal catalyst (like palladium) with iron or an iron salt in an acidic medium also provides an efficient route for selectively reducing one nitro group. google.com

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney nickel, hydrazine hydrate can effectively reduce one of the two nitro groups in dinitroarenes. oup.com This method has been successfully applied to reduce 1,3-dinitrobenzene (B52904) to m-nitroaniline in high yields. oup.com For 2,4-dinitroaniline (B165453) derivatives, ruthenium-on-carbon catalysts with hydrazine have been used to selectively form 4-nitro-o-phenylenediamines. oup.com

The following table summarizes various selective reduction methods for dinitroaniline compounds.

Reagent/CatalystSubstrate TypeSelectivityProductCitation
Sodium Sulfide (Zinin Reduction)2,4-Dinitroaniline derivativesPreferential reduction of the ortho nitro group2-Amino-4-nitroaniline derivatives stackexchange.comoup.com
H₂ / Platinum on Carbon (acidic)2,4-DinitroanilinesPreferential reduction of the para nitro group2-Nitro-p-phenylenediamines tandfonline.com
Hydrazine Hydrate / Raney NickelDinitroarenes (e.g., 1,3-dinitrobenzene)Reduction of one nitro groupMono-nitroaniline oup.com
Hydrazine Hydrate / Ru on Carbon2,4-DinitroanilineReduction of ortho nitro group4-Nitro-o-phenylenediamine (B140028) oup.com
H₂ / Noble Metal + Iron Salt (acidic)DinitrobenzenesHigh selectivity for one nitro groupNitroanilines google.com

This table is generated based on data from the text and represents findings for dinitroaniline compounds in general.

The selective reduction strategies described above directly lead to the formation of various amino-dinitroaniline intermediates, which are valuable synthons in organic chemistry. For instance, the reduction of 2,4-dinitroanilines can yield either 2-amino-4-nitroaniline or 4-amino-2-nitroaniline (a derivative of 2-nitro-p-phenylenediamine), depending on the reaction conditions. oup.comtandfonline.com These intermediates are used in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. oup.comtandfonline.com The synthesis of aminoacyl p-nitroanilines, for example, is crucial for creating chromogenic substrates for protease assays. beilstein-journals.org

Oxidative Transformations of Dinitroanilines

Dinitroaniline compounds are generally resistant to oxidation due to the highly electron-deficient nature of the aromatic ring. The presence of two strong electron-withdrawing nitro groups makes the ring less susceptible to attack by oxidizing agents.

Direct nitration of anilines can lead to oxidation and the formation of tarry products, indicating that the amino group itself can be a site of oxidation under certain conditions. byjus.comscribd.com However, for an already dinitrated aniline, further oxidation is difficult. Studies on analogous nitroaromatics show stability unless they are subjected to extreme conditions.

When oxidation of highly electron-deficient anilines is achieved, it often requires harsh reagents and conditions. For example, the oxidation of electron-poor anilines has been accomplished using a potent HOF⋅CH₃CN complex, generated from fluorine and wet acetonitrile. acs.org Under extreme oxidative conditions, such as in acidic or alkaline aqueous media at high temperatures (80–100°C), nitroaromatic compounds may form quinone-like structures or carboxylic acid derivatives. Research on the oxidation of 2-nitroaniline (B44862) in the presence of hydrogen peroxide and supported catalysts has shown that the reaction proceeds, but it is a complex process involving the formation of various intermediate compounds before complete degradation. researchgate.net

Rearrangement and Cyclization Reactions of Dinitroaniline Derivatives

Dinitroaniline derivatives are known to participate in a range of rearrangement and cyclization reactions, often leading to the formation of heterocyclic structures. These transformations are of significant interest due to the potential biological activity of the resulting products.

One notable transformation is the acid-catalyzed rearrangement of N-nitroanilines. For instance, the rearrangement of 2,6-dichloro-N-nitroaniline and 2,6-dibromo-N-nitroaniline in the presence of an acid catalyst yields the corresponding 4-nitro derivatives. researchgate.net This type of rearrangement involves the migration of the nitro group from the nitrogen atom to a carbon atom on the aromatic ring.

Cyclization reactions of dinitroaniline derivatives are also well-documented, particularly in the synthesis of benzimidazole (B57391) N-oxides. nih.govresearchgate.net For example, N-substituted 2,4-dinitroanilines can undergo base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.gov The reaction of N-n-butyl-2,6-dinitroaniline with sodium hydroxide in aqueous dioxane results in the quantitative formation of 7-nitro-2-n-propylbenzimidazole-3-oxide. researchgate.net Similarly, the cyclization of N-(2,4-dinitrophenyl)amino acids in the presence of a base is a key step in the synthesis of certain antibacterial agents. nih.gov The nature of the substituent on the amino group and the reaction conditions, such as the base and solvent used, play a crucial role in the outcome of these cyclization reactions. For instance, the cyclization of N-(2-nitrophenyl)phenylalanine requires a stronger base compared to its dinitro counterpart. nih.gov

Another important class of reactions involves the reductive cyclization of ortho-nitroaniline derivatives. In the presence of a reducing agent and an aldehyde, these compounds can undergo a one-pot synthesis to yield C-substituted bis-benzimidazoles and benzobisimidazoles. researchgate.net

The table below summarizes key rearrangement and cyclization reactions of various dinitroaniline derivatives.

Starting MaterialReagents/ConditionsProductReaction Type
2,6-dichloro-N-nitroanilineAcid catalyst, deuteriochloroform, 30 °C4-nitro-2,6-dichloroanilineRearrangement
2,6-dibromo-N-nitroanilineAcid catalyst, deuteriochloroform, 30 °C4-nitro-2,6-dibromoanilineRearrangement
N-(2,4-dinitrophenyl)amino acidsBase (e.g., NaOH), aqueous dioxane2-substituted 5-nitro-1H-benzimidazole-3-oxidesCyclization
N-n-butyl-2,6-dinitroanilineNaOH, 60% dioxane-water, reflux7-nitro-2-n-propylbenzimidazole-3-oxideCyclization
o-Nitroaniline derivatives and aldehydesSodium metabisulfite, microwave irradiationC-substituted bis-benzimidazoles and benzobisimidazolesReductive Cyclization

Mechanistic Insights into Dinitroaniline Transformations

The mechanisms governing the transformations of dinitroaniline derivatives have been the subject of detailed investigation, providing valuable insights into their chemical behavior.

The acid-catalyzed rearrangement of N-nitroanilines is proposed to proceed through a homolytic reaction pathway. researchgate.net Studies using 15N-labeled nitramines have shown enhanced absorption signals for both the substrate and the product during the reaction, which is indicative of nuclear polarization arising from the rearrangement process itself. researchgate.net This suggests the involvement of radical species in the transition state of the reaction.

In the case of base-catalyzed cyclization of N-substituted dinitroanilines, mechanistic studies point towards the involvement of an intermediate dianion. nih.govresearchgate.net For the cyclization of N-(2,4-dinitrophenyl)alanine, kinetic and NMR studies have supported a mechanism that involves the formation of a dianion of the dinitrophenylalanine. nih.gov The increased acidity of the N-H hydrogen due to the presence of two nitro groups facilitates the formation of this dianion, which then undergoes cyclization and elimination. nih.gov The importance of the second nitro group is highlighted by the fact that N-(2-nitrophenyl)phenylalanine, which has only one nitro group, requires a stronger base for cyclization to occur. nih.gov

The table below outlines the proposed mechanistic features for key transformations of dinitroaniline derivatives.

TransformationProposed Mechanistic FeatureEvidence
Acid-catalyzed rearrangement of N-nitroanilinesHomolytic reaction path15N NMR spectroscopy showing nuclear polarization
Base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acidsIntermediate dianion formationKinetic and NMR studies, requirement of a stronger base for mono-nitro analogues

Advanced Spectroscopic and Structural Elucidation of Dinitroaniline Compounds

Vibrational Spectroscopy Applications: FT-IR and Raman Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within the 2-Ethyl-3,5-dinitroaniline molecule. The vibrational modes are sensitive to the bond strengths and molecular geometry. While specific spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on extensive studies of related dinitroaniline structures. rsc.orgresearchgate.net

The FT-IR and Raman spectra would be dominated by vibrations associated with the nitro (NO₂) and amine (NH) groups. The two nitro groups give rise to strong, distinct symmetric and asymmetric stretching vibrations. researchgate.net The secondary amine group (N-H) and the aliphatic C-H bonds of the ethyl group also produce characteristic signals. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring are also expected. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3300 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 2960
C=C (Aromatic) Stretching 1450 - 1600
NO₂ (Nitro) Asymmetric Stretch 1520 - 1560
NO₂ (Nitro) Symmetric Stretch 1340 - 1380

Note: These are approximate ranges based on data for analogous compounds.

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure by analyzing its fragmentation patterns. It is a critical tool in identifying the compound and its potential metabolites in various samples. chemsrc.com

In electron ionization mass spectrometry (EI-MS), the this compound molecule will form a molecular ion (M⁺˙), which then undergoes a series of fragmentation events to produce smaller, characteristic ions. The analysis of these fragments helps to piece together the original structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro groups (as NO₂ or NO) and cleavage of side chains. conicet.gov.arnm.gov

A plausible fragmentation pathway for this compound would involve:

Formation of the molecular ion.

Alpha-cleavage with the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion.

Loss of an ethyl radical (·CH₂CH₃) to form an [M-29]⁺ ion.

Loss of a nitro group (·NO₂) to form an [M-46]⁺ ion.

Rearrangements and further fragmentation leading to other smaller ions.

Tandem mass spectrometry (MS/MS) provides an even greater level of structural detail and is particularly useful for distinguishing between isomers and identifying compounds in complex mixtures. researchgate.netpatsnap.com In an MS/MS experiment, a specific fragment ion generated in the first mass spectrometer is selected and then subjected to further fragmentation. conicet.gov.ar This process, known as collision-induced dissociation, creates a secondary mass spectrum of the selected precursor ion. Analyzing these daughter ions confirms the proposed fragmentation pathways and provides unambiguous structural identification. conicet.gov.arresearchgate.net This technique is essential for the validated quantification of dinitroaniline herbicides in environmental and biological samples. researchgate.netpatsnap.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of closely related N-substituted dinitroaniline derivatives allows for a robust prediction of its solid-state characteristics. nih.govnih.goviucr.org

The crystal structure of this compound is expected to be heavily influenced by hydrogen bonding and other intermolecular forces. mdpi.com Studies on analogous compounds reveal that intramolecular hydrogen bonds frequently form between the amine proton (N-H) and an oxygen atom of an adjacent nitro group. nih.govnih.gov

Conformational Analysis and Torsional Angles of this compound

Following a comprehensive search of available scientific literature and structural databases, no specific experimental data regarding the conformational analysis and torsional angles of this compound could be retrieved.

Detailed research findings, including crystallographic data and computational studies that would provide insight into the three-dimensional structure, preferred conformations, and the rotational barriers of the substituent groups of this compound, are not present in the currently accessible information. Therefore, the creation of data tables and a detailed discussion on its specific structural parameters is not possible at this time.

Computational and Theoretical Chemistry Studies of Dinitroaniline Systems

Quantum Chemical Approaches (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the fundamental electronic and structural characteristics of dinitroaniline derivatives. These approaches model the behavior of electrons in molecules to predict a wide range of properties.

The electronic properties of dinitroaniline compounds are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally indicates higher reactivity.

Theoretical calculations, such as those using DFT with the B3LYP functional, have been employed to determine the HOMO-LUMO energies and the resulting energy gap for various dinitroaniline systems. researchgate.net For instance, a study on a related dinitroaniline derivative calculated a HOMO-LUMO gap of 4.105 eV using the DFT/B3LYP method. researchgate.net The analysis of HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attack, respectively. In many dinitroanilines, the HOMO is localized on the aniline (B41778) ring and the amino group, while the LUMO is concentrated around the electron-withdrawing nitro groups. researchgate.net

The following table showcases representative calculated electronic properties for a dinitroaniline system.

Computational ParameterCalculated Value (eV)
HOMO Energy-7.2
LUMO Energy-3.1
HOMO-LUMO Gap 4.1

This interactive table provides a summary of typical electronic parameters calculated for dinitroaniline systems using DFT methods.

The three-dimensional structure and conformational flexibility of 2-Ethyl-3,5-dinitroaniline are key to understanding its interactions with other molecules. Conformational analysis using computational methods identifies the most stable geometric arrangements (energy minima) of the molecule. conicet.gov.ar These studies often involve rotating the ethyl and nitro groups to map the potential energy surface.

Molecular Dynamics and Simulation Studies of Dinitroaniline Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of dinitroaniline molecules and their interactions with other chemical species or biological targets over time. molbiolcell.orgresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into processes such as binding affinities, diffusion, and conformational changes. nih.gov

In the context of dinitroaniline herbicides, MD simulations have been used to investigate their binding to tubulin, their biological target. molbiolcell.orgnih.gov These studies can model how the dinitroaniline molecule fits into the binding pocket of the protein and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov By simulating the system in the presence and absence of the dinitroaniline, researchers can understand how the ligand affects the protein's flexibility and function. molbiolcell.org

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods are valuable for predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra) can aid in the identification and characterization of the compound.

By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as N-H stretching, NO2 symmetric and asymmetric stretching, and aromatic ring vibrations. nih.gov Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. rsc.org

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving dinitroaniline derivatives. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. nih.gov The energy of the transition state determines the activation energy and thus the rate of the reaction.

For example, theoretical studies have investigated the nucleophilic aromatic substitution reactions of dinitroaniline compounds. cdnsciencepub.com These calculations can help to understand the regioselectivity of such reactions and the role of stereoelectronic effects. cdnsciencepub.com Computational modeling has also been applied to understand the cyclization reactions of N-substituted dinitroanilines, which are important in the synthesis of other chemical compounds. nih.gov

Correlation of Theoretical Parameters with Chemical Properties (e.g., Electrochemical Potentials)

A significant application of computational chemistry is the correlation of calculated theoretical parameters with experimentally observed chemical properties. For instance, theoretical descriptors can be used to predict the electrochemical behavior of dinitroaniline compounds.

The oxidation and reduction potentials of anilines are related to their electronic structure, particularly the energy of the HOMO and LUMO. rsc.orgresearchgate.netresearchgate.net Theoretical calculations of ionization potentials and electron affinities can be correlated with experimentally measured electrochemical potentials. mdpi.com Studies have shown that a good linear correlation can be established between calculated Gibbs free energies of reaction for electron abstraction and the experimental oxidation potentials of aniline derivatives. researchgate.net These quantitative structure-property relationship (QSPR) models can then be used to predict the electrochemical properties of new or unstudied dinitroaniline compounds. imist.ma

Environmental Dynamics and Degradation Mechanisms of Dinitroaniline Compounds

Photodegradation Pathways and Kinetics

Dinitroaniline herbicides are known to be susceptible to photodegradation, a process where light energy drives chemical breakdown.

Influence of Ultraviolet Radiation and Light Exposure

Exposure to sunlight, particularly the ultraviolet (UV) portion of the spectrum, is a significant factor in the degradation of dinitroaniline herbicides. Research has consistently shown that the decomposition of these compounds is substantially higher when exposed to sunlight compared to dark conditions. For instance, a study on eleven dinitroaniline herbicides revealed that their degradation was significantly greater under solar radiation. This indicates that photodegradation is a key dissipation pathway for these chemicals when they are present on soil surfaces or in clear aquatic environments. The effectiveness of photodegradation is, however, influenced by factors such as the intensity and wavelength of light, as well as the presence of other substances in the environment that can act as photosensitizers.

The chemical structure of dinitroaniline herbicides makes them prone to absorbing UV radiation, which can lead to the excitation of electrons and subsequent cleavage of chemical bonds. This process is a primary driver of their environmental breakdown in the presence of light.

Identification of Phototransformation Products

While specific phototransformation products for 2-Ethyl-3,5-dinitroaniline have not been documented in available literature, studies on other dinitroaniline herbicides, such as trifluralin (B1683247), have identified a range of degradation products. The common transformation pathways involve the dealkylation of the amine group, reduction of the nitro groups to amino groups, and oxidation of the alkyl side chains. These initial transformations can lead to the formation of a variety of intermediate compounds, which may themselves be subject to further degradation. The identification of these products is crucial for a complete understanding of the environmental risk, as some transformation products may be more mobile or toxic than the parent compound.

Biodegradation Processes by Microbial Organisms

Microbial activity is a primary driver of the degradation of dinitroaniline herbicides in soil and aquatic systems. frontiersin.orgnih.gov A diverse range of microorganisms, including bacteria and fungi, have been shown to break down these complex molecules.

Bacterial and Fungal Degradation Mechanisms

Numerous studies have isolated and identified bacterial and fungal strains capable of degrading dinitroaniline herbicides. Microbial degradation is considered the primary route of breakdown for these compounds in the environment. frontiersin.orgnih.gov For example, species of Bacillus, Pseudomonas, Klebsiella, and Herbaspirillum have demonstrated the ability to degrade trifluralin. oup.com Similarly, fungi have also been implicated in the breakdown of these herbicides.

The degradation can occur through various mechanisms, including direct metabolism where the microorganism uses the herbicide as a source of carbon and energy, or through co-metabolism, where the herbicide is degraded by enzymes produced for other metabolic processes. The efficiency of biodegradation is influenced by environmental factors such as temperature, pH, moisture content, and the availability of other nutrients. cambridge.org

Below is a table summarizing some of the microorganisms involved in the degradation of dinitroaniline herbicides:

Microorganism TypeGenus/SpeciesDinitroaniline Herbicide DegradedReference
BacteriumSphingopyxis sp.Butralin nih.gov
BacteriumKlebsiella sp.Trifluralin oup.com
BacteriumHerbaspirillum sp.Trifluralin oup.com
BacteriumBacillus sp.Trifluralin oup.com
BacteriumBrevundimonas diminutaTrifluralin oup.com
YeastClavispora lusitaniaePendimethalin (B1679228) nih.gov

Enzymatic Transformations and Metabolic Pathways

The initial steps in the microbial degradation of dinitroaniline herbicides often involve enzymatic transformations. A key enzyme family involved in this process is the nitroreductases. researchgate.net These enzymes catalyze the reduction of the nitro groups on the aromatic ring to amino groups. This is a critical step as it often makes the molecule more susceptible to further degradation.

Another important enzymatic reaction is N-dealkylation, which involves the removal of the alkyl groups attached to the amine nitrogen. nih.gov For instance, in the degradation of butralin by Sphingopyxis sp., the proposed pathway involves an initial nitroreduction followed by N-dealkylation. nih.gov These enzymatic actions lead to the formation of various metabolites, which can then enter central metabolic pathways of the microorganisms. The specific metabolic pathways can vary between different microbial species and are a subject of ongoing research.

Persistence, Sorption, and Mobility in Soil and Aquatic Environments

The environmental behavior of dinitroaniline herbicides is heavily influenced by their physical and chemical properties, particularly their strong tendency to bind to soil particles and their low water solubility.

Dinitroaniline herbicides exhibit strong adsorption to soil organic matter and clay particles. cambridge.orgcambridge.org This high sorption capacity significantly restricts their movement in the soil profile, leading to low mobility and a reduced risk of leaching into groundwater. nih.gov The persistence of these herbicides in soil can be substantial, with half-lives varying widely depending on environmental conditions. Factors such as soil type, organic matter content, temperature, and moisture all play a role in determining the rate of degradation and, consequently, the persistence of these compounds. cambridge.orgnih.gov For example, the half-life of pendimethalin can range from 24 to 98 days in agricultural soils under aerobic conditions. nih.gov

The following table provides a summary of the environmental fate parameters for dinitroaniline herbicides:

ParameterGeneral BehaviorInfluencing Factors
Persistence in Soil Moderate to highSoil type, organic matter, temperature, moisture, microbial activity cambridge.orgnih.gov
Sorption to Soil StrongOrganic matter content, clay content cambridge.orgcambridge.org
Mobility in Soil LowHigh sorption to soil particles nih.gov
Leaching Potential LowHigh sorption and low water solubility
Aquatic Fate Partitioning to sedimentLow water solubility, high sorption

Advanced Applications and Industrial Relevance of Dinitroaniline Chemistry Non Biological/non Clinical

Role as Synthetic Intermediates in Organic Synthesis

Dinitroaniline compounds, including 2-Ethyl-3,5-dinitroaniline, serve as crucial intermediates in the synthesis of a variety of more complex organic molecules. Their chemical structure, featuring a reactive primary amino group and strongly electron-withdrawing nitro groups on an aromatic ring, makes them versatile starting materials in industrial organic chemistry. wikipedia.org

A primary application of dinitroanilines is in the production of azo dyes, which constitute the largest class of synthetic colorants used in industry. nairaproject.comnih.gov The synthesis of azo dyes from a dinitroaniline precursor is a well-established two-step process involving diazotization followed by an azo coupling reaction. nih.govunb.ca

First, the primary aromatic amine, such as this compound, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5°C). wpmucdn.comijirset.com Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid. unb.cawpmucdn.com This reaction converts the amino group into a highly reactive diazonium salt.

In the second step, the resulting diazonium salt, which acts as an electrophile, is reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative. nairaproject.comnih.gov The diazonium salt attacks the activated ring of the coupling agent in an electrophilic aromatic substitution reaction to form the characteristic azo group (-N=N-), which links the two aromatic rings and acts as a chromophore, the part of the molecule responsible for its color. nairaproject.comresearchwap.com The specific color of the resulting dye can be fine-tuned by varying the chemical structures of the dinitroaniline precursor and the coupling component.

Table 1: General Steps for Azo Dye Synthesis from Dinitroanilines
StepProcessKey ReagentsReaction ConditionsIntermediate/Product
1DiazotizationDinitroaniline, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl)Low Temperature (0-5°C)Aromatic Diazonium Salt
2Azo CouplingAromatic Diazonium Salt, Electron-Rich Coupling Component (e.g., Phenol, Aniline)Controlled pHAzo Dye

Beyond dyes, dinitroanilines are fundamental building blocks for a range of specialty chemicals, most notably in the agrochemical sector. wikipedia.org They are the precursors to the entire class of dinitroaniline herbicides, which have been used for decades for pre-emergence weed control. nih.govfrontiersin.org Commercially significant herbicides such as trifluralin (B1683247), pendimethalin (B1679228), and ethalfluralin (B166120) are synthesized from substituted dinitroaniline intermediates. wikipedia.org The synthesis pathways for these herbicides involve chemical modifications of the aniline nitrogen and/or the aromatic ring, demonstrating the utility of the dinitroaniline scaffold in creating molecules with high biological activity and specificity.

Applications in Materials Science

The unique electronic structure of dinitroaniline derivatives makes them promising candidates for applications in materials science, particularly in the field of optics.

Certain dinitroaniline compounds have been investigated for their non-linear optical (NLO) properties. NLO materials are substances whose optical properties, such as the refractive index, change in response to the intensity of incident light. researchgate.net This behavior is crucial for applications in optical switching, signal processing, and data storage. nih.gov

The NLO response in organic molecules like dinitroanilines arises from their specific molecular architecture. The presence of a strong electron-donating group (the amino group, -NH₂) and strong electron-withdrawing groups (the nitro groups, -NO₂) on the same π-conjugated system (the benzene (B151609) ring) creates a significant intramolecular charge-transfer character. This charge asymmetry leads to a large molecular dipole moment and high values of molecular hyperpolarizability (β), which is a measure of the second-order NLO response. For a material to exhibit second-order NLO effects like second-harmonic generation (SHG), it must also crystallize in a non-centrosymmetric space group. The inherent properties of the dinitroaniline scaffold make it a valuable platform for designing and synthesizing new organic materials for advanced photonic applications.

Table 3: Molecular Features of Dinitroanilines for NLO Applications
Structural FeatureElectronic RoleContribution to NLO Properties
Amino Group (-NH₂)Electron DonorCreates molecular asymmetry and enhances charge transfer.
Nitro Groups (-NO₂)Electron AcceptorActs as a strong electron sink, increasing the dipole moment.
Benzene Ringπ-Conjugated SystemFacilitates the delocalization of electrons (charge transfer) between the donor and acceptor groups. nih.gov

Electrochemical Studies and π-π Interactions

The electrochemical behavior of dinitroaniline derivatives is primarily governed by the presence of the nitro groups, which are readily reducible. The ethyl and amino groups on the aromatic ring of this compound are expected to modulate its electronic properties and, consequently, its electrochemical characteristics and intermolecular interactions.

Electrochemical Behavior

The electrochemical reduction of nitroaromatic compounds has been extensively studied. Generally, the nitro group undergoes a series of reduction steps, often involving the formation of nitro radical anions, nitroso, and hydroxylamine (B1172632) intermediates, ultimately leading to the corresponding amine. The precise reduction potentials and the stability of the intermediates are highly dependent on the molecular structure, the solvent system, and the pH of the medium.

Table 1: General Electrochemical Reduction Pathway of Aromatic Nitro Compounds

Step Reactant Product Conditions
1Ar-NO₂[Ar-NO₂]⁻Reversible one-electron transfer
2[Ar-NO₂]⁻Ar-NOFormation of nitroso intermediate
3Ar-NOAr-NHOHFormation of hydroxylamine intermediate
4Ar-NHOHAr-NH₂Formation of amine

This table represents a generalized pathway; the actual mechanism can be more complex and is influenced by experimental conditions.

π-π Interactions

π-π stacking is a crucial non-covalent interaction that influences the crystal packing and solid-state properties of aromatic compounds. In dinitroanilines, the electron-deficient nature of the aromatic ring, due to the presence of two nitro groups, promotes π-π stacking interactions. These interactions are expected to play a significant role in the crystal lattice of this compound.

The insertion of nitro groups into a benzene ring has been shown to favor the formation of stacking interactions over weaker C–H⋯π interactions observed in unsubstituted benzene. scispace.com The specific geometry of these interactions (e.g., face-to-face, parallel-displaced) would be influenced by the steric hindrance of the ethyl group and the hydrogen-bonding capabilities of the amino group. While a crystal structure for this compound is not available in the searched literature to definitively characterize its π-π stacking, studies on other dinitrobenzene derivatives confirm the prevalence of these interactions in their crystal packing. scispace.com

Analytical Chemistry Applications beyond Basic Identification

Beyond its role as a chemical intermediate, the unique physicochemical properties of this compound suggest its potential utility in more advanced analytical applications. These applications often leverage the compound's spectroscopic and electrochemical characteristics.

Dinitroaniline derivatives are known to be electrochemically active and possess chromophoric properties, making them suitable for detection by various instrumental methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the separation and quantification of dinitroaniline isomers and herbicides in various matrices. nih.govnih.gov

While specific advanced analytical methods for this compound are not detailed in the available literature, its structural similarity to other dinitroanilines suggests potential applications in the following areas:

Derivatizing Agent: The amino group of this compound could be utilized in derivatization reactions to enhance the detectability of other analytes. For instance, it could be diazotized and coupled with phenolic compounds to form colored azo dyes, a principle used in spectrophotometric analysis. researchgate.net

Electrochemical Sensors: The reducible nitro groups could be exploited in the development of electrochemical sensors. A sensor surface modified with a material that selectively interacts with this compound could provide a sensitive and selective method for its detection.

Chromatographic Standards: In complex environmental or industrial analyses, pure this compound could serve as a reference standard for the identification and quantification of this specific isomer among other dinitroaniline derivatives.

Table 2: Common Analytical Techniques for Dinitroaniline Compounds

Technique Detector Matrix Reference
HPLCUVWastewater nih.gov
GC-MS/MSMass SpectrometerEnvironmental Samples chemicalpapers.com
SpectrophotometryUV-VisFood Samples and Formulations researchgate.net

It is important to note that the development of such advanced analytical applications would require dedicated research to establish the specific reactivity, selectivity, and sensitivity of this compound in these contexts.

Q & A

Q. What validated analytical methods are recommended for detecting 2-Ethyl-3,5-dinitroaniline in environmental samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 254 nm) for initial screening. For confirmation, employ LC-MS/MS in positive ionization mode with a C18 column (2.1 × 100 mm, 1.7 μm). Calibrate using certified 3,5-Dinitroaniline standards (1000 μg/mL in acetonitrile), adjusting for retention time shifts caused by the ethyl substituent. Validate recovery rates (85–115%) in spiked matrices (e.g., soil extracts) with triplicate measurements .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: A two-step synthesis is typical:

  • Ethylation: React 3,5-dinitroaniline with ethyl bromide (1:1.2 molar ratio) in DMF using K₂CO₃ as a base (80°C, 12 h).
  • Purification: Isolate via column chromatography (silica gel, hexane:ethyl acetate 4:1). Monitor reaction progress by TLC (Rf = 0.3–0.4). Yield optimization requires strict control of stoichiometry (±5%) and reaction temperature (±2°C) to minimize byproducts like N-ethylated isomers .

Q. How should researchers validate the purity of this compound standards?

Methodological Answer: Combine differential scanning calorimetry (DSC) for melting point verification (expected ±1°C deviation) with HPLC-UV analysis (purity ≥98%). Cross-check against certified reference materials (CRMs) for 3,5-Dinitroaniline, noting that the ethyl group alters retention times by 1–2 minutes. Account for measurement uncertainty (±2.4%) using NIST-traceable protocols .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Implement a multi-technique validation framework:

  • NMR Analysis: Compare experimental ¹H/¹³C NMR shifts (in DMSO-d₆) with density functional theory (DFT) predictions (B3LYP/6-311+G(d,p)). Allow ≤5% deviation for non-polar protons.
  • Mass Spectrometry: Use high-resolution Q-TOF MS (mass error <2 ppm) to confirm molecular ions (e.g., [M+H]⁺ for C₈H₉N₃O₄).
  • X-ray Crystallography: Resolve structural ambiguities by comparing experimental unit cell parameters with Cambridge Structural Database entries .

Q. What experimental strategies minimize byproducts during the nitration of 2-Ethylaniline to this compound?

Methodological Answer: Optimize nitration conditions:

  • Use fuming HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C to suppress oxidative decomposition.
  • Control stoichiometry (2.1 equivalents HNO₃ per nitro group) and add dropwise over 1 h.
  • Quench with ice-water to arrest over-nitration. Monitor intermediates via inline FTIR (NO₂ stretch at 1530 cm⁻¹). Post-synthesis, employ recrystallization (ethanol/water) to isolate the target compound (≥95% purity) .

Q. How can computational chemistry predict the environmental persistence of this compound?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models:

  • Calculate logP (octanol-water partition coefficient) using ChemAxon or EPI Suite to estimate bioaccumulation potential.
  • Simulate hydrolysis pathways via Gaussian 09 (Hartree-Fock/6-31G*) to identify degradation products.
  • Validate with experimental half-life studies (OECD 307 guideline) in pH 7.4 buffer at 25°C. Correlate computational predictions (R² ≥0.85) with HPLC-MS/MS degradation profiles .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are appropriate for reconciling conflicting ecotoxicity data across studies?

Methodological Answer: Conduct a meta-analysis using:

  • Weighted least squares regression to account for sample size variations.
  • Cochran’s Q test (p <0.05) to assess heterogeneity in LC₅₀ values.
  • Sensitivity analysis to identify outliers, particularly in studies using non-certified standards or improper storage conditions (e.g., samples stored >10°C). Reference EPA 600/R-12/058 for quality assurance criteria .

Q. How should researchers design experiments to distinguish between positional isomers in this compound synthesis?

Methodological Answer: Deploy orthogonal analytical workflows:

  • GC×GC-TOF MS: Separate isomers using a polar/non-polar column set (e.g., DB-Wax × DB-5).
  • Ion Mobility Spectrometry (IMS): Differentiate collision cross-sections (CCS) with <2% variation.
  • Nuclear Overhauser Effect (NOE) NMR: Identify spatial proximity of ethyl and nitro groups through selective irradiation experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.